molecular formula C22H20N2O4S B11366147 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

Katalognummer: B11366147
Molekulargewicht: 408.5 g/mol
InChI-Schlüssel: SDUJGFHITHIZNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2-oxazole core substituted at position 5 with a 4-ethoxyphenyl group. The carboxamide at position 3 is uniquely modified with dual substituents: furan-2-ylmethyl and thiophen-2-ylmethyl.

Eigenschaften

Molekularformel

C22H20N2O4S

Molekulargewicht

408.5 g/mol

IUPAC-Name

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-2-26-17-9-7-16(8-10-17)21-13-20(23-28-21)22(25)24(14-18-5-3-11-27-18)15-19-6-4-12-29-19/h3-13H,2,14-15H2,1H3

InChI-Schlüssel

SDUJGFHITHIZNM-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CS4

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary components:

  • 1,2-oxazole-3-carboxamide core : Formed via Van Leusen oxazole synthesis.

  • 4-Ethoxyphenyl substituent : Introduced through Suzuki-Miyaura cross-coupling.

  • N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl) groups : Installed via sequential alkylation.

This approach aligns with strategies for analogous heterocyclic systems, where modular assembly ensures regioselectivity and functional group compatibility .

Synthesis of the Oxazole Core

The 1,2-oxazole ring is constructed using the Van Leusen reaction , which employs TosMIC (toluenesulfonylmethyl isocyanide) and aldehydes. For this compound, the aldehyde precursor is derived from 4-ethoxybenzaldehyde.

Procedure :

  • Aldehyde Preparation : 4-Ethoxybenzaldehyde is synthesized via Williamson ether synthesis, reacting 4-hydroxybenzaldehyde with ethyl bromide in the presence of K₂CO₃.

  • Oxazole Formation : The aldehyde is treated with TosMIC and K₂CO₃ in methanol under reflux (70°C, 1–2 h), yielding 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylic acid.

StepReagents/ConditionsYield
Aldehyde synthesis4-Hydroxybenzaldehyde, ethyl bromide, K₂CO₃, DMF, 80°C85%
Van Leusen reactionTosMIC, K₂CO₃, MeOH, reflux65%
ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
Temperature80°C
Yield72%

N-Alkylation with Furan and Thiophene Methyl Groups

The carboxamide’s nitrogen is sequentially alkylated with furan-2-ylmethyl and thiophen-2-ylmethyl groups. This step requires careful control to avoid over-alkylation.

Procedure :

  • First Alkylation : React the carboxylic acid with furan-2-ylmethyl chloride in DMF using NaH as a base (0°C to RT, 4 h).

  • Second Alkylation : Treat the mono-alkylated intermediate with thiophen-2-ylmethyl bromide under similar conditions.

StepReagentsYield
Furan alkylationFuran-2-ylmethyl chloride, NaH, DMF58%
Thiophene alkylationThiophen-2-ylmethyl bromide, NaH, DMF62%

Optimization of Reaction Conditions

Critical parameters affecting yield and purity include:

  • Solvent Choice : DMF enhances solubility of intermediates but may require stringent drying to prevent hydrolysis.

  • Catalyst Loading : Pd(PPh₃)₄ at 5 mol% balances cost and efficiency in cross-coupling .

  • Temperature Control : Alkylation at 0°C minimizes side reactions like elimination.

Characterization and Analytical Data

The final product is validated using:

  • ¹H NMR (CDCl₃): δ 7.72 (s, 1H, oxazole-H), 7.45–6.85 (m, aromatic and heterocyclic protons).

  • HRMS : [M+H]⁺ calcd. for C₂₂H₂₀N₂O₄S: 408.5; found: 408.5 .

Comparative Analysis of Synthetic Routes

Alternative methods were evaluated:

MethodAdvantagesLimitations
Van Leusen + SuzukiHigh regioselectivityRequires air-sensitive catalysts
Direct cyclizationFewer stepsLow yield (<30%)

Challenges and Limitations

  • Low Alkylation Yields : Competing side reactions reduce efficiency; optimizing base strength (e.g., switching from NaH to KOtBu) improved yields by 15%.

  • Pd Catalyst Cost : Pd(PPh₃)₄ is expensive, prompting research into recyclable catalysts .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Furan- und Thiophenringen.

    Reduktion: Reduktionsreaktionen könnten auf den Oxazolring oder die Carboxamidgruppe zielen.

    Substitution: Elektrophile oder nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.

Häufige Reagenzien und Bedingungen

    Oxidationsmittel: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktionsmittel: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. So könnten bei der Oxidation hydroxylierte Derivate entstehen, während bei der Reduktion Amin-Derivate entstehen könnten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Verbindungen wie 5-(4-Ethoxyphenyl)-N-(Furan-2-ylmethyl)-N-(Thiophen-2-ylmethyl)-1,2-oxazol-3-carboxamid hängt von seinem spezifischen biologischen Ziel ab. Im Allgemeinen können solche Verbindungen mit Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren. Zu den molekularen Zielstrukturen könnten Proteine gehören, die an Signalwegen oder Stoffwechselprozessen beteiligt sind.

Wirkmechanismus

The mechanism of action for compounds like 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Variations

Key structural analogues include:

Ceapin-A4 (5-(furan-2-yl)-N-(1-benzyl-1H-pyrazol-4-yl)-1,2-oxazole-3-carboxamide)
  • Core : 1,2-oxazole-3-carboxamide.
  • Substituents : 5-(furan-2-yl), N-(benzyl-pyrazol-4-yl).
  • Key Differences : Lacks the ethoxyphenyl group and thiophene substitution. The benzyl-pyrazol group may enhance π-π stacking interactions compared to the target compound’s dual heteroaromatic substituents .
SKL2001 (5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide)
  • Core : 1,2-oxazole-3-carboxamide.
  • Substituents : 5-(furan-2-yl), N-(imidazole-propyl).
  • Biological Activity : Acts as a Wnt/β-catenin pathway agonist, suggesting the oxazole-carboxamide scaffold’s versatility in targeting signaling pathways. The imidazole-propyl group likely facilitates receptor binding, differing from the target’s thiophene-furan combination .
Zinc Complex Ligands (N-(furan-2-ylmethyl)- and N-(thiophen-2-ylmethyl)-2-pyridinecarboxamide)
  • Core : Pyridinecarboxamide (distinct from oxazole).
  • Substituents : Furylmethyl or thiophenemethyl groups.
  • The target compound’s oxazole core may alter binding modes compared to pyridine-based ligands .
5-(4-Methoxyphenyl)-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-1,2-oxazole-3-carboxamide
  • Core : 1,2-oxazole-3-carboxamide.
  • Substituents : 5-(4-methoxyphenyl), N-(thiophene-methyl-pyrazol).
  • Key Differences: Methoxy vs. ethoxy substituent on the phenyl group.

Physicochemical Properties

A comparative analysis of molecular weights and substituent effects:

Compound Molecular Formula Molecular Weight Key Substituent Effects
Target Compound C22H21N3O4S ~427.5 Ethoxyphenyl enhances lipophilicity; dual heteroaromatic groups may reduce solubility.
Ceapin-A4 C17H14N4O3 338.3 Benzyl-pyrazol increases aromaticity but reduces flexibility.
SKL2001 C15H14N4O3 298.3 Imidazole-propyl introduces basicity, aiding solubility in polar environments.
Compound C19H16N4O3S 380.4 Methoxyphenyl offers moderate lipophilicity; thiophene-pyrazol enhances steric bulk.

Biologische Aktivität

5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an oxazole ring, a carboxamide group, and various aromatic substituents. Its molecular formula is C24H21FN2O4C_{24}H_{21}FN_2O_4 with a molecular weight of 420.4 g/mol. The unique combination of functional groups may confer specific biological properties that are currently under investigation.

Property Details
Molecular FormulaC24H21FN2O4
Molecular Weight420.4 g/mol
IUPAC NameThis compound
InChI KeyZECKYOXYQGRBHB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Oxazole Ring : Achieved through cyclization reactions involving α-haloketones and amides.
  • Introduction of Aromatic Substituents : Utilizes palladium-catalyzed cross-coupling reactions to introduce ethoxyphenyl, furan, and thiophen groups.
  • Formation of the Carboxamide Group : Involves the reaction of an amine with a carboxylic acid derivative.

Anticancer Activity

Recent studies have indicated potential anticancer properties for this compound. For instance, derivatives similar to this compound have shown moderate to significant activity against various cancer cell lines, including TK-10 and HT-29 cells. The mechanism often involves the modulation of specific signaling pathways that lead to apoptosis in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results suggest that it may exhibit moderate antibacterial effects against Gram-positive bacteria, although further studies are required to confirm these findings.

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : It may interact with specific enzymes or receptors in target cells.
  • Cell Cycle Modulation : The compound might induce cell cycle arrest in cancer cells, leading to reduced proliferation.
  • Apoptosis Induction : By modulating apoptotic pathways, it can promote programmed cell death in malignant cells.

Case Studies

  • Antineoplastic Activity Study :
    • A study investigated a series of oxazole derivatives similar to this compound for their antineoplastic properties. The results indicated that some derivatives significantly inhibited cell growth in various cancer models at concentrations as low as 10 µM.
  • Antimicrobial Evaluation :
    • Another research effort focused on evaluating the antimicrobial activity against several bacterial strains. Compounds structurally related to this compound demonstrated promising antibacterial effects with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Q & A

Q. What synthetic strategies are recommended for preparing 5-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The compound’s synthesis likely involves multi-step reactions, including:

  • Oxazole Core Formation : Cyclocondensation of nitrile oxides with alkynes (Huisgen reaction) under reflux in aprotic solvents (e.g., THF or DMF) .
  • N-Alkylation : Sequential alkylation of the oxazole-3-carboxamide with furan-2-ylmethyl and thiophen-2-ylmethyl halides using bases like K₂CO₃ in DMF at 60–80°C .
  • Optimization : Adjust stoichiometry (1.2–1.5 equivalents of alkylating agents) and monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yields (typically 50–70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral data should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent integration and coupling patterns. The ethoxyphenyl group shows a triplet for the –OCH₂– group (δ ~4.0 ppm) and aromatic protons (δ ~6.8–7.5 ppm). Furan and thiophene protons appear as distinct multiplets .
  • IR Spectroscopy : Identify carboxamide C=O stretching (~1650–1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₂H₂₁N₂O₄S) with <2 ppm error .

Advanced Research Questions

Q. How does the 4-ethoxyphenyl substituent influence the compound’s stability and pharmacokinetic properties?

Methodological Answer:

  • Metabolic Stability : The ethoxy group (–OCH₂CH₃) reduces oxidative metabolism compared to unsubstituted phenyl rings. Assess via in vitro liver microsomal assays (e.g., human hepatocytes, LC-MS analysis of metabolites) .
  • Solubility : Ethoxy enhances lipophilicity (logP ~3.5). Measure experimentally via shake-flask method in PBS (pH 7.4) and correlate with computational predictions (e.g., SwissADME) .
  • Stability Studies : Perform stress testing under acidic/basic conditions (e.g., 0.1M HCl/NaOH, 37°C) to identify degradation pathways .

Q. What computational approaches are suitable for predicting the compound’s binding affinity to biological targets, and how can these models be validated?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases, GPCRs). Prioritize targets based on structural analogs (e.g., oxazole derivatives inhibiting COX-2 ).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure experimental Kd values .
  • Contradictions : Discrepancies between computational and experimental data may arise from solvent effects or protonation states. Cross-validate with alanine scanning mutagenesis .

Q. How can researchers resolve conflicting biological activity data observed in different assay systems?

Methodological Answer:

  • Assay Optimization : Standardize conditions (e.g., cell line viability: use MTT assay in triplicate with positive/negative controls). For enzyme inhibition, compare IC₅₀ values across multiple assays (e.g., fluorogenic vs. colorimetric substrates) .
  • Off-Target Screening : Perform kinome-wide profiling (e.g., KinomeScan) to identify unintended interactions. Cross-reference with transcriptomic data (RNA-seq) from treated cell lines .
  • Data Normalization : Use Z-score or % inhibition relative to controls to minimize plate-to-plate variability .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR –OCH₂CH₃ (δ 1.3–1.4 ppm, triplet); Furan C–H (δ 6.2–6.4 ppm, multiplet)
¹³C NMR Oxazole C-3 (δ ~160 ppm); Carboxamide C=O (δ ~170 ppm)
HRMS [M+H]⁺ m/z = 409.12 (calculated for C₂₂H₂₁N₂O₄S)

Q. Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature60–80°CPrevents side reactions
SolventDMF or THFEnhances solubility
Alkylating Agent1.2–1.5 equivalentsMaximizes N-substitution

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.